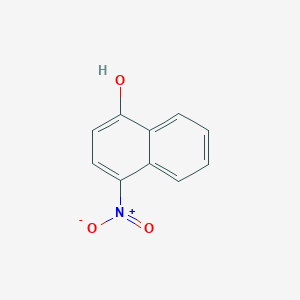

4-Nitro-1-naphthol

描述

KAT8-IN-1 是一种化学化合物,以其作为赖氨酸乙酰转移酶 8 (KAT8) 的抑制剂而闻名,KAT8 是一种参与组蛋白乙酰化的酶。 该化合物因其潜在的治疗应用而受到研究,特别是在癌症和炎症性疾病等疾病的背景下 .

准备方法

KAT8-IN-1 的合成涉及几个步骤,包括中间体的制备和最终的偶联反应。具体的合成路线和反应条件通常是专有的,并且可能根据制造商的不同而有所不同。 工业生产方法通常涉及优化这些合成路线,以确保高产率和纯度 .

化学反应分析

KAT8-IN-1 主要经历与其作为赖氨酸乙酰转移酶 8 抑制剂的作用相关的反应。这些反应包括:

这些反应中常用的试剂和条件包括乙酰辅酶 A 作为共底物,以及各种缓冲液来维持合适的 pH 值和离子强度 . 这些反应形成的主要产物是乙酰化的组蛋白和其他蛋白质 .

科学研究应用

Synthetic Chemistry

4-Nitro-1-naphthol serves as a reagent in synthetic chemistry for preparing azo compounds. It is particularly valuable in the synthesis of dyes and pigments due to its ability to undergo electrophilic substitution reactions.

Key Reactions:

- Reduction: The nitro group can be reduced to an amino group, facilitating further chemical transformations.

- Substitution: The hydroxyl group on the naphthol can participate in substitution reactions, allowing for the introduction of various substituents.

Biological Applications

In biological research, this compound is employed as a chromogenic substrate for enzyme assays. Its strong absorbance at specific wavelengths makes it suitable for detecting enzymatic activity.

Example:

- In studies involving Escherichia coli β-D-galactosidase, this compound derivatives demonstrated enhanced catalytic efficiency compared to other substrates, indicating its potential in biochemical assays .

Medical Research

Research has indicated potential therapeutic applications of this compound derivatives in treating various diseases due to their biological activity. The compound's ability to interact with biological systems makes it a candidate for drug development.

Case Study:

- A study explored the reduction of this compound to its amino derivative, which exhibited improved biological properties, suggesting its utility in medicinal chemistry .

Dye Industry

This compound is extensively used in the dye industry for coloring textiles and other materials. Its vivid color and stability under various conditions make it an ideal choice for dye formulations.

| Property | Value |

|---|---|

| Color Fastness | High |

| Solubility | Soluble in organic solvents |

| Application | Textile dyeing |

Environmental Monitoring

The compound has been utilized in environmental studies as a marker for pollution detection due to its distinct chemical properties. Its presence can indicate contamination levels in water bodies.

作用机制

KAT8-IN-1 通过抑制赖氨酸乙酰转移酶 8 的活性发挥作用。 该化合物与酶的活性位点结合,阻止其乙酰化组蛋白和其他蛋白质上的赖氨酸残基 . 这种抑制破坏了赖氨酸乙酰转移酶 8 的正常功能,导致基因表达和细胞过程发生变化 . 涉及的分子靶标和途径包括组蛋白 H4 赖氨酸 16 (H4K16) 的乙酰化和染色质结构的调节 .

相似化合物的比较

与其他抑制剂相比,KAT8-IN-1 对赖氨酸乙酰转移酶 8 的选择性是独一无二的。类似的化合物包括:

C646: KAT3B 和赖氨酸脱乙酰酶的抑制剂,与 KAT8-IN-1 相比,其靶标范围更广.

N-苯基-5-吡唑啉酮衍生物: 化合物 19 和 34 被确定为赖氨酸乙酰转移酶 8 的选择性抑制剂,与 KAT8-IN-1 类似.

CTx-648/PF-9363: KAT6A/B 的强效和选择性抑制剂,在乳腺癌模型中显示出有效性.

KAT8-IN-1 因其对赖氨酸乙酰转移酶 8 的特异性抑制而脱颖而出,使其成为研究这种酶的生物学功能和治疗潜力的宝贵工具 .

生物活性

4-Nitro-1-naphthol (C10H7NO3) is a nitro derivative of naphthol, known for its diverse biological activities and applications in various fields, including pharmacology, toxicology, and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its nitro group at the 4-position of the naphthol structure. Its chemical structure contributes to its reactivity and biological interactions:

- Molecular Formula : C10H7NO3

- Molecular Weight : 189.17 g/mol

- CAS Number : 100-02-7

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, where it inhibited growth at concentrations as low as 50 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death .

2. Cytotoxicity and Anticancer Activity

This compound has shown potential anticancer properties in several studies:

- Cell Lines Tested : It has been tested on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- IC50 Values : The IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for HepG2 cells, indicating significant cytotoxic effects .

The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. This apoptotic effect is attributed to oxidative stress generated by reactive oxygen species (ROS) in cancer cells .

3. Enzyme Inhibition

This compound acts as a substrate for various enzymes, including alkaline phosphatase. Studies have shown that it can enhance the enzymatic activity of alkaline phosphatase significantly compared to other substrates . This property makes it useful in biochemical assays for enzyme activity.

Toxicological Profile

Despite its beneficial properties, this compound poses certain toxicological risks:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) based on PubChem data .

- Mutagenicity : Some studies suggest potential mutagenic effects, necessitating caution in handling and application .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts, with the compound exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus. This suggests potential use in developing antimicrobial agents for treating infections caused by resistant strains .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using MCF-7 and HepG2 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines, supporting its potential as an anticancer agent .

属性

IUPAC Name |

4-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRNGLMBHIITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209238 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-62-9 | |

| Record name | 4-Nitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 605-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。